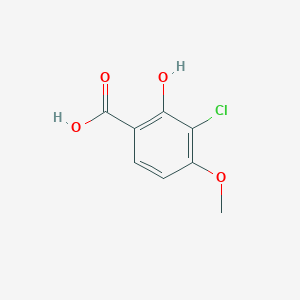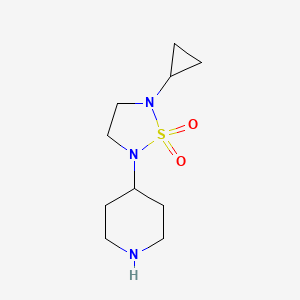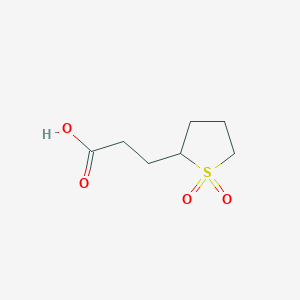
Ethyl 2-(isobutylamino)acetate hydrochloride
概要
説明
Ethyl 2-(isobutylamino)acetate hydrochloride, also known as EIBACH, is a synthetic compound used in a variety of scientific and industrial applications. It is a white crystalline solid with a molecular weight of 197.64 g/mol and a melting point of 77-79°C. EIBACH is a versatile compound that can be used as a reagent, a catalyst, or a reactant in a variety of laboratory and industrial processes.
作用機序
The mechanism of action of Ethyl 2-(isobutylamino)acetate hydrochloride is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of organic compounds. It is thought to facilitate the formation of new bonds between molecules by acting as a nucleophile and attacking electrophilic centers.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. The compound is not known to be toxic, but it is not recommended for human consumption. In addition, it is not known to have any significant effects on the body's biochemistry or physiology.
実験室実験の利点と制限
Ethyl 2-(isobutylamino)acetate hydrochloride has a number of advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is easy to synthesize. In addition, it is a versatile compound that can be used in a variety of different reactions. However, there are some limitations to its use. It is a relatively weak acid, so it is not suitable for use in highly acidic environments. In addition, it is not very soluble in water, so it may not be suitable for use in aqueous solutions.
将来の方向性
There are a number of potential future directions for the use of Ethyl 2-(isobutylamino)acetate hydrochloride. It could be used in the synthesis of new materials for use in fuel cells, or it could be used in the synthesis of new drugs or other organic compounds. In addition, it could be used as a reagent or catalyst in the synthesis of peptides and peptidomimetics. Finally, it could be used in the development of new processes and technologies for the synthesis of organic compounds.
科学的研究の応用
Ethyl 2-(isobutylamino)acetate hydrochloride has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including drugs, dyes, and pesticides. It is also used as an intermediate in the synthesis of peptides and peptidomimetics. In addition, this compound has been used in the synthesis of new materials for use in fuel cells and other energy-related applications.
特性
IUPAC Name |
ethyl 2-(2-methylpropylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)6-9-5-7(2)3;/h7,9H,4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUSMEFJCYFJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3182-88-5 | |
| Record name | Glycine, N-(2-methylpropyl)-, ethyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3182-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)aniline](/img/structure/B1471350.png)


![1-Methyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1471356.png)
![1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1471358.png)

![1-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1471360.png)
![3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid](/img/structure/B1471364.png)





